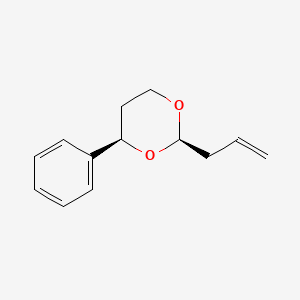
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure with phenyl and prop-2-en-1-yl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted diols with allyl halides in the presence of a strong base to facilitate the formation of the dioxane ring. The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the allyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium halides or amines in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of (2R,4R)-4-Phenyl-2-(propyl)-1,3-dioxane.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxane ring and substituents may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Specific pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling proteins.
Comparación Con Compuestos Similares
Similar Compounds
(2R,4R)-4-Phenyl-2-(propyl)-1,3-dioxane: Similar structure but with a propyl group instead of an allyl group.
(2R,4R)-4-Phenyl-2-(methyl)-1,3-dioxane: Contains a methyl group instead of an allyl group.
(2R,4R)-4-Phenyl-2-(ethyl)-1,3-dioxane: Features an ethyl group in place of the allyl group.
Uniqueness
(2R,4R)-4-Phenyl-2-(prop-2-en-1-yl)-1,3-dioxane is unique due to its allyl group, which imparts distinct reactivity compared to its analogs. This reactivity allows for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
652146-29-7 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(2R,4R)-4-phenyl-2-prop-2-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-2-6-13-14-10-9-12(15-13)11-7-4-3-5-8-11/h2-5,7-8,12-13H,1,6,9-10H2/t12-,13-/m1/s1 |
Clave InChI |
OFFWTFFLOOECTO-CHWSQXEVSA-N |
SMILES isomérico |
C=CC[C@@H]1OCC[C@@H](O1)C2=CC=CC=C2 |
SMILES canónico |
C=CCC1OCCC(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


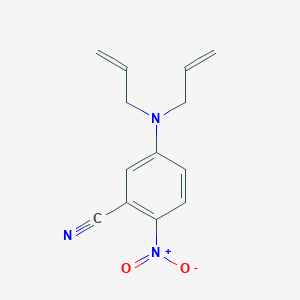


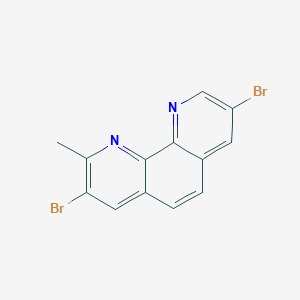
![[4-(2-hydroxy-4-oxopent-2-en-3-yl)-3-nitrophenyl]-[4-[(E)-2-hydroxy-4-oxopent-2-en-3-yl]-3-nitrophenyl]imino-oxidoazanium](/img/structure/B12537500.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)

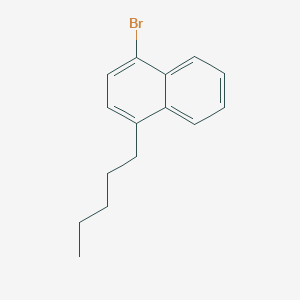
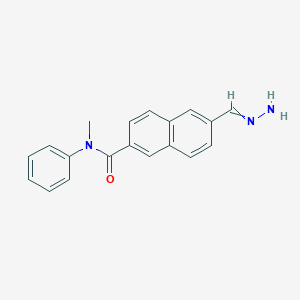
![[Naphthalene-1,6-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12537540.png)

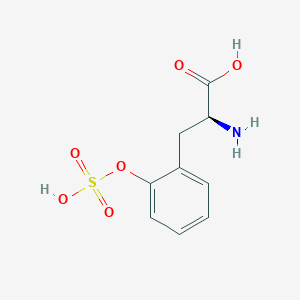
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
